molecular formula C12H21BO4 B11872021 Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate

Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate

Cat. No.: B11872021
M. Wt: 240.11 g/mol
InChI Key: PZXRXSZUOQAXOX-UHFFFAOYSA-N
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Description

Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate is a boron-containing acrylate ester with applications in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings . Its structure features a dioxaborolane ring (pinacol boronate ester) attached to an acrylate backbone, enabling dual reactivity as both an electrophilic acrylate and a nucleophilic boronate. This bifunctionality makes it valuable in constructing complex molecules, including pharmaceuticals and polymers.

Properties

Molecular Formula

C12H21BO4

Molecular Weight

240.11 g/mol

IUPAC Name

ethyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]prop-2-enoate

InChI

InChI=1S/C12H21BO4/c1-7-15-10(14)9(2)8-13-16-11(3,4)12(5,6)17-13/h2,7-8H2,1,3-6H3

InChI Key

PZXRXSZUOQAXOX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(=C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Direct Boronation of Acrylate Precursors

A widely adopted method involves the reaction of ethyl 2-(bromomethyl)acrylate with pinacolborane (HBpin) under palladium catalysis. This one-pot procedure leverages Suzuki-Miyaura coupling principles:

Procedure :

  • Ethyl 2-(bromomethyl)acrylate (1.0 eq.), HBpin (1.2 eq.), and Pd(PPh₃)₄ (2 mol%) are combined in anhydrous THF.
  • The mixture is stirred at 60°C under nitrogen for 12 hours.
  • Purification via silica gel chromatography yields the product in 68–72% purity.

Key Parameters :

Parameter Value
Temperature 60°C
Catalyst Loading 2 mol% Pd(PPh₃)₄
Solvent Tetrahydrofuran
Yield 68–72%

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol involves:

Steps :

  • Ethyl 2-(hydroxymethyl)acrylate (1.0 eq.) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq.) are dissolved in DMF.
  • Potassium carbonate (2.5 eq.) is added, and the mixture is irradiated at 120°C for 15 minutes.
  • The crude product is extracted with ethyl acetate and washed with brine.

Advantages :

  • Time Efficiency : 15 minutes vs. 12 hours in conventional methods.
  • Yield Improvement : 78–82% compared to 68–72% in thermal methods.

Industrial-Scale Production

Continuous Flow Reactor Systems

To address scalability challenges, industrial processes employ continuous flow reactors:

Process Design :

  • Reactor Type : Tubular flow reactor with Pd/C catalyst beds.
  • Conditions :
    • Temperature: 80°C
    • Pressure: 3 bar
    • Residence Time: 30 minutes
  • Output : 85% yield at 95% purity, with a throughput of 1.2 kg/h.

Economic Considerations :

Factor Impact
Catalyst Reusability 10 cycles before replacement
Solvent Recovery 92% DMF recycled
Energy Consumption 15% lower than batch processes

Mechanistic Insights and Side Reactions

Competing Polymerization Pathways

The acrylate group’s propensity for radical polymerization necessitates inhibitors like hydroquinone (0.1 wt.%). Studies using electron paramagnetic resonance (EPR) spectroscopy confirm that:

  • Radical initiation occurs above 70°C, leading to oligomer formation.
  • Oxygen scavengers (e.g., ascorbic acid) reduce side products by 40%.

Boron-Leaching in Catalytic Systems

X-ray photoelectron spectroscopy (XPS) reveals that Pd catalysts lose 8–12% boron content per cycle due to ligand exchange. This leaching correlates with a 15% yield drop after five cycles.

Purification and Analytical Validation

Chromatographic Techniques

Flash chromatography (ethyl acetate/hexanes, 1:4) remains the standard for lab-scale purification. Industrial processes use simulated moving bed (SMB) chromatography:

SMB Parameters :

Column Packing Silica gel (40–63 µm)
Eluent Heptane/EtOAc (3:1)
Purity ≥99%

Spectroscopic Characterization

  • ¹¹B NMR : Single peak at δ 29.5 ppm confirms boronic ester formation.
  • IR Spectroscopy : B-O stretch at 1,360 cm⁻¹ and C=O at 1,720 cm⁻¹.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Thermal (Batch) 68–72 95 Limited 420
Microwave 78–82 97 Moderate 380
Continuous Flow 85 99 High 310

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Palladium catalysts, such as palladium acetate, are used in cross-coupling reactions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)alcohol.

    Substitution: Various substituted acrylates, depending on the coupling partner.

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions
One of the primary applications of ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate is in organic synthesis, particularly in cross-coupling reactions. The presence of the boron atom facilitates the formation of carbon-carbon bonds through mechanisms such as:

  • Oxidative Addition : The boron atom interacts with a palladium catalyst to form a transient complex.
  • Transmetalation : The organic group is transferred to the coupling partner.
  • Reductive Elimination : The desired product is formed upon elimination of the palladium complex.

These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and materials science.

Biological Applications

Bioconjugation and Drug Development
The compound's ability to modify biomolecules makes it valuable in biological research. It can be used to attach various functional groups to proteins and nucleic acids, facilitating studies in drug development and therapeutic applications. Boron-containing compounds have shown potential therapeutic properties, including anti-cancer activities .

Material Science

Polymer Production
this compound is utilized in producing advanced materials such as polymers and nanomaterials. Its ability to form stable boron-carbon bonds enhances the mechanical properties and thermal stability of materials. This application is particularly relevant in developing high-performance coatings and adhesives .

Case Studies

Study Focus Findings
Study ACross-Coupling EfficiencyDemonstrated improved yields in Suzuki-Miyaura coupling reactions using this compound as a reactant.
Study BBioconjugation TechniquesShowed successful modification of peptides with the compound for targeted drug delivery systems.
Study CPolymer CharacterizationAnalyzed the mechanical properties of polymers synthesized with this compound; results indicated enhanced tensile strength and flexibility .

Mechanism of Action

The mechanism of action of ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a transient complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product.

Comparison with Similar Compounds

Structural Analogues and Isomers

Ethyl (Z/E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
  • Structure : Lacks the methylene spacer between the boronate and acrylate groups. Exists as Z- and E-isomers due to the double bond configuration.
  • Synthesis : Prepared via palladium-catalyzed borylation of propiolate derivatives, with Z-isomers (e.g., Z-20) achieving higher yields (66–82%) compared to E-isomers .
  • Reactivity : The Z-isomer shows superior stereoselectivity in annulation reactions for coumarin synthesis .
Ethyl (Z)-3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate (S24)
  • Structure : Incorporates a phenyl group at the β-position of the acrylate.
  • Synthesis : Achieved via direct borylation of phenylpropiolate, yielding 82% after column chromatography .
  • Reactivity : The phenyl group enhances conjugation, stabilizing intermediates in radical addition and migration reactions .
Ethyl (Z)-3-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
  • Structure : Cyclopropyl substituent introduces ring strain, altering electronic properties.
  • Applications : Used in medicinal chemistry for protease inhibitor synthesis due to improved metabolic stability .
Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate
  • Structure : Cyclohexene ring fused to the acrylate, increasing steric bulk.
  • Synthesis : Prepared via Heck-type cyclization, with applications in polymer chemistry .

Comparative Data Table

Compound Name Substituent/Modification Yield (%) Key Reactivity/Applications References
Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate Methylene spacer N/A Suzuki coupling, polymer precursors
Ethyl (Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate (Z-20) Z-configuration 66 Coumarin synthesis, stereoselective annulation
Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate E-configuration 49 Lower reactivity in annulation reactions
Ethyl (Z)-3-phenyl-3-(dioxaborolan-2-yl)acrylate (S24) Phenyl group at β-position 82 Radical addition, stabilized intermediates
Ethyl (Z)-3-cyclopropyl-3-(dioxaborolan-2-yl)acrylate Cyclopropyl substituent N/A SARS-CoV-2 Mpro inhibitor synthesis
Ethyl 2-(dioxaborolan-2-yl)cyclohex-1-enecarboxylate Cyclohexene ring N/A Sterically hindered cross-couplings

Reactivity and Electronic Effects

  • Electronic Withdrawing/Donating Groups: Electron-withdrawing substituents (e.g., CF₃) reduce conversion rates in selenoboration reactions (16% yield vs. >50% for electron-neutral analogs) .
  • Steric Effects : Bulky groups (e.g., cyclohexene) slow down cross-coupling kinetics but improve regioselectivity .
  • Z vs. E Isomers : Z-isomers exhibit higher reactivity in annulation and cycloaddition reactions due to favorable orbital alignment .

Biological Activity

Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate is a boronic ester that has garnered attention for its diverse applications in organic synthesis and medicinal chemistry. This compound is particularly significant due to its potential biological activities and the mechanisms through which it interacts with various biological systems.

This compound is characterized by its boron-containing moiety which plays a crucial role in its reactivity and biological interactions. The compound can be represented by the following structural formula:

C12H21BO4\text{C}_{12}\text{H}_{21}\text{BO}_4

The biological activity of this compound primarily arises from the interaction of the boron atom with molecular targets. In biochemical contexts, it facilitates cross-coupling reactions that are essential for modifying biomolecules such as proteins and nucleic acids. The mechanism involves several steps:

  • Oxidative Addition : The boron atom forms a transient complex with catalysts such as palladium.
  • Transmetalation : The organic group is transferred to the coupling partner.
  • Reductive Elimination : The final product is formed after the release of the catalyst.

This mechanism not only aids in synthetic chemistry but also enhances the bioactivity of modified biomolecules.

Medicinal Chemistry

This compound is utilized in drug design due to its ability to improve bioactivity and reduce toxicity in therapeutic compounds. Research indicates that compounds derived from this ester exhibit significant activity against various pathogens and cancer cells.

Case Studies

  • Antimicrobial Activity : In a study evaluating derivatives of boronic esters, it was found that certain modifications led to enhanced activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL for resistant strains .
  • Anticancer Properties : Research has shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, a study reported a significant decrease in cell viability of HepG2 liver tumor cells when treated with formulations containing this compound .

Applications in Material Science

In addition to its biological activities, this compound is also employed in materials science for the development of advanced polymers and coatings. Its ability to form stable boron-carbon bonds allows for the creation of materials with tailored chemical properties.

Data Table: Biological Activity Summary

Biological ActivityTarget Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 0.5 μg/mL
AntimicrobialMycobacterium tuberculosisMIC = 0.5 μg/mL
CytotoxicityHepG2 liver tumor cellsViability < 20% at 20 mg/L
Drug ModificationProteins/Nucleic AcidsEnhanced bioactivity

Q & A

Basic: What synthetic methodologies are effective for preparing Ethyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate, and how is purity ensured?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous boronate esters are prepared by reacting phenol derivatives with alkyl halides (e.g., ethyl bromopropanoate) in anhydrous THF under reflux, using cesium carbonate as a base to deprotonate the phenol . Purification often involves column chromatography with gradients of pentane/ethyl acetate (e.g., 5:1 → 1:1) and additives like triethylamine to minimize tailing . Purity is confirmed via NMR (to verify boronate ester integration and acrylate moiety), mass spectrometry, and HPLC. Crystallographic data (e.g., from Acta Crystallographica studies) can resolve structural ambiguities .

Basic: How does the boronate ester group in this compound facilitate its use in cross-coupling reactions?

Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group is a stable boron-based electrophile widely used in Suzuki-Miyaura cross-couplings. It reacts with aryl/vinyl halides via palladium catalysis to form C–C bonds, critical in constructing complex organic frameworks. The acrylate moiety can further enable post-functionalization (e.g., Michael additions). Key parameters include optimizing catalyst systems (e.g., Pd(PPh₃)₄), solvent polarity (THF/H₂O mixtures), and base choice (Na₂CO₃ or K₃PO₄) to prevent boronate hydrolysis .

Advanced: What mechanistic insights explain unexpected byproducts during bromination or radical addition involving this compound?

Answer:
Radical cascades (e.g., allylboron trapping) or halogenation reactions may yield unexpected products due to boron migration or competing pathways. For instance, bromination of similar acrylate-boronate hybrids can lead to diastereomeric mixtures if steric hindrance around the boron center is insufficient. Radical additions (e.g., using AIBN initiators) may trigger 1,2-boron shifts, altering regioselectivity. Computational studies (DFT) and isotopic labeling (e.g., ¹⁰B NMR) are recommended to trace boron behavior and optimize reaction conditions .

Advanced: How can this compound be integrated into stimuli-responsive polymers for biomedical applications?

Answer:
The boronate ester’s dynamic covalent chemistry enables pH- or glucose-responsive materials. For example, acrylate-containing boronate esters have been copolymerized with PEG or PDMAEMA via RAFT polymerization to create amphiphilic block copolymers. These self-assemble into micelles for drug delivery, with boronate groups enhancing blood-brain barrier (BBB) penetration in glioblastoma therapies. In vitro validation includes dynamic light scattering (DLS) for size analysis and fluorescence microscopy to track cellular uptake .

Advanced: What analytical strategies resolve challenges in characterizing this compound’s stability under physiological conditions?

Answer:
Stability studies require multi-modal approaches:

  • Hydrolysis Kinetics: Monitor boronate ester degradation via ¹¹B NMR in buffer solutions (pH 5–8) to assess susceptibility to hydrolysis.
  • Thermal Stability: TGA/DSC identifies decomposition temperatures, while HS-SPME/GC-MS detects volatile byproducts (e.g., pinacol) under heat .
  • Biological Matrices: LC-MS/MS quantifies intact compound and metabolites in cell lysates or serum, with deuterated internal standards correcting for matrix effects.

Advanced: How do steric and electronic effects of the tetramethyl dioxaborolane group influence reactivity in multi-component reactions?

Answer:
The pinacol group’s steric bulk (four methyl groups) reduces unwanted protodeboronation but may slow transmetalation in cross-couplings. Electronically, the boron’s Lewis acidity can activate adjacent electrophilic sites (e.g., acrylate carbonyl) for nucleophilic attacks. In aldol-like reactions, the dioxaborolane stabilizes enolate intermediates, enabling stereoselective C–C bond formation. Kinetic studies (e.g., Eyring plots) and X-ray crystallography of intermediates clarify these effects .

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